ETHYL 4-BROMO-5-(2-BROMOBENZOYLOXY)-2-FORMYL-7-METHYL-1-BENZOFURAN-3-CARBOXYLATE
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Overview
Description
ETHYL 4-BROMO-5-(2-BROMOBENZOYLOXY)-2-FORMYL-7-METHYL-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-BROMO-5-(2-BROMOBENZOYLOXY)-2-FORMYL-7-METHYL-1-BENZOFURAN-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the bromination of a benzofuran derivative, followed by formylation and esterification reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-BROMO-5-(2-BROMOBENZOYLOXY)-2-FORMYL-7-METHYL-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: Halogen atoms in the compound can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
ETHYL 4-BROMO-5-(2-BROMOBENZOYLOXY)-2-FORMYL-7-METHYL-1-BENZOFURAN-3-CARBOXYLATE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of brominated benzofuran derivatives on biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ETHYL 4-BROMO-5-(2-BROMOBENZOYLOXY)-2-FORMYL-7-METHYL-1-BENZOFURAN-3-CARBOXYLATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-BROMO-5-(2-BROMOBENZOYLOXY)-2-FORMYL-7-METHYL-1-BENZOFURAN-3-CARBOXYLATE: shares similarities with other brominated benzofuran derivatives, such as:
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
ethyl 4-bromo-5-(2-bromobenzoyl)oxy-2-formyl-7-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Br2O6/c1-3-26-20(25)15-14(9-23)27-18-10(2)8-13(17(22)16(15)18)28-19(24)11-6-4-5-7-12(11)21/h4-9H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNLPVVBVUTKSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C=C2C)OC(=O)C3=CC=CC=C3Br)Br)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Br2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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